tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
Description
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a bicyclic carbamate derivative featuring a rigid octahydroindole scaffold with defined stereochemistry. This compound is a critical intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like perindopril . Its structure comprises a tert-butoxycarbonyl (Boc) group at the indole nitrogen, which serves as a protective group during synthetic processes . The stereochemical configuration (2S,3aS,7aS) ensures its role in forming enantiomerically pure drug candidates, as evidenced by its use in perindopril manufacturing .
Key Physical Properties (from analogous compounds):
- Molecular Formula: C₁₂H₂₁NO₂
- Molecular Weight: 211.30 g/mol (estimated for the tert-butyl ester)
- Density: ~1.1 g/cm³ (similar to its carboxylic acid counterpart)
- Melting Point: Likely lower than the parent carboxylic acid (275–277°C for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid) due to reduced crystallinity .
Properties
CAS No. |
80876-00-2 |
|---|---|
Molecular Formula |
C13H23NO2 |
Molecular Weight |
225.3 |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparison of Cyclization Methods
Stereochemical Resolution and Auxiliary-Based Approaches
Achieving the (2S,3aS,7aS) configuration necessitates chiral auxiliaries or enzymatic resolution. Source highlights the use of (S)-1-phenylethylamine as a chiral inducer, which directs the stereochemistry during cyclization. After ring closure, hydrogenolysis with palladium hydroxide removes the auxiliary, yielding the free amine intermediate. This method avoids costly chromatographic resolution, though it requires careful control of hydrogen pressure (20–30 psi) to prevent over-reduction.
Source introduces a green chemistry approach using copper(II)/diimine ligand systems with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) for oxidative resolution. In a representative procedure, racemic octahydroindole-2-carboxylic acid is treated with Cu(OTf)₂, (R,R)-diimine ligand, and TEMPO in acetonitrile at 40°C. The (2S,3aS,7aS) enantiomer is selectively oxidized to the ketone, leaving the desired ester untouched. This method achieves 98% ee but requires precise stoichiometric control.
Esterification and Protecting Group Strategies
The tert-butyl ester group is introduced via two primary routes: direct esterification of the carboxylic acid or transesterification of pre-formed esters. Source describes a transesterification protocol where methyl octahydroindole-2-carboxylate reacts with tert-butyl acetate in the presence of lithium hexamethyldisilazide (LiHMDS) at −78°C. This low-temperature conditions prevent epimerization, yielding the tert-butyl ester in 82% isolated yield.
Alternatively, Source employs a Boc (tert-butoxycarbonyl) protection strategy. Here, octahydroindole-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The Boc group is introduced at the indole nitrogen, followed by esterification of the carboxylic acid with tert-butyl bromide and silver(I) oxide. This sequential protection-esterification approach achieves 90% yield but demands rigorous anhydrous conditions.
Table 2: Esterification Conditions and Outcomes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Transesterification | LiHMDS, tert-butyl acetate | −78 | 82 | 99.1 |
| Sequential Protection | Boc₂O, DMAP; Ag₂O, t-BuBr | 25 | 90 | 98.5 |
Catalytic Asymmetric Synthesis
Recent advances in asymmetric catalysis offer streamlined routes to the target compound. Source discloses a copper-catalyzed oxidative desymmetrization of meso-diols. Using Cu(OTf)₂ and a chiral bisoxazoline ligand, cis-1,3-cyclohexanediol is converted to a lactone intermediate, which is subsequently reduced and cyclized to the octahydroindole framework. While this method achieves 94% ee, scalability remains a challenge due to ligand cost.
Source complements this with a biocatalytic resolution using immobilized lipases. Racemic tert-butyl octahydroindole-2-carboxylate is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate, selectively acetylating the (2R) enantiomer. The unreacted (2S) ester is isolated with >99% ee, though the maximum theoretical yield is limited to 50%.
Process Optimization and Industrial Scalability
Industrial synthesis prioritizes cost-effectiveness and minimal purification. Source details a telescoped process where intermediates are carried forward without isolation. For example, the hydrochloride salt of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is directly esterified with tert-butyl alcohol using N,N′-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This one-pot procedure reduces solvent waste and improves overall yield to 88%.
Source emphasizes solvent recycling in large-scale batches. After esterification, tert-butyl acetate is recovered via distillation and reused in subsequent batches, lowering production costs by 30% .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new functionalized indole derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Role as an Intermediate in Drug Synthesis
Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. One notable application is its role in the production of Trandolapril , an ACE inhibitor used for managing hypertension and heart failure. The compound's stereochemistry is essential for the biological activity of the final drug product, making it a valuable starting material in synthetic routes aimed at producing enantiomerically pure forms of Trandolapril .
1.2 Antihypertensive Properties
The compound is structurally related to other antihypertensive agents and has been investigated for its potential effects on blood pressure regulation. Its derivatives can exhibit similar pharmacological profiles to established medications like Perindopril, which is also derived from octahydroindole carboxylic acid structures . This relationship underscores the importance of this compound in developing new therapeutic agents.
3.1 Importance in Pharmaceutical Testing
This compound is also utilized as a reference standard for impurities in pharmaceutical formulations. It is classified as an impurity related to Perindopril , which is crucial for quality control in drug manufacturing . The establishment of reference standards ensures compliance with regulatory requirements and aids in maintaining the integrity of pharmaceutical products.
3.2 Case Studies on Impurity Analysis
A significant case study involved the analysis of Perindopril formulations where this compound was identified as an impurity during stability testing. This highlighted the necessity for rigorous testing protocols to ensure that impurities remain within acceptable limits to safeguard patient safety and drug efficacy .
Mechanism of Action
The mechanism of action of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate
- Structure : Replaces the tert-butyl group with a methyl ester.
- Molecular Weight : 183.25 g/mol .
- Reactivity : Methyl esters are more susceptible to hydrolysis under basic conditions compared to tert-butyl esters, which require strong acids (e.g., TFA) for deprotection .
- Applications: Less commonly used in multi-step syntheses due to lower steric protection and stability.
(2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
- Structure : Parent carboxylic acid without the tert-butyl group.
- Physical Properties :
- Applications : Direct precursor to ACE inhibitors like perindopril. The free acid is less lipophilic, limiting its utility in reactions requiring solubility in organic solvents .
Benzyl Esters (e.g., Benzyl 2-hydroxyhexahydrofuro[3,2-b]pyridine-4-carboxylate)
- Structure : Features a benzyl protecting group instead of tert-butyl.
- Reactivity: Benzyl esters are cleaved via hydrogenolysis, making them suitable for orthogonal protection strategies. However, they are less stable under acidic conditions compared to Boc-protected derivatives .
- Stereochemical Flexibility : Some benzyl derivatives (e.g., (3aS,7aS)-benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4-carboxylate) exhibit variable stereochemistry, complicating enantioselective syntheses .
(3aR,7aS)-tert-Butyl 5-oxooctahydro-1H-indole-1-carboxylate
- Structure : Contains a ketone at position 5 and inverted stereochemistry (3aR vs. 3aS).
- Reactivity: The ketone group enables further functionalization (e.g., Grignard additions), distinguishing it from the non-oxidized tert-butyl indolecarboxylate .
- Synthetic Utility : Used in cyclopenta[c]pyrrole syntheses, highlighting the role of ketone intermediates in constructing fused-ring systems .
Comparative Data Table
Biological Activity
tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, also known as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 109523-13-9
- Structure : The compound features a bicyclic structure with a carboxylate group that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the use of natural amino acids as starting materials. Various synthetic routes have been documented, often employing strategies to control stereochemistry through steric hindrance and functional group manipulation .
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific enzymes:
- β-glucosidase : At concentrations of 5 mM and 25 mM, the compound reduced the activity to 43% and 20%, respectively .
- β-galactosidase : Inhibition was observed at 5 mM with residual activity dropping to 25% .
- α-galactosidase and β-mannosidase : The compound showed an activation effect on these enzymes, increasing their activity by up to 155% at 5 mM .
Anticancer Properties
The compound has been investigated for its potential anticancer properties:
- In a study focusing on various N-heterocyclic scaffolds, derivatives of octahydroindole compounds exhibited significant growth inhibition in cancer cell lines without affecting non-tumorigenic cells at concentrations up to 10 µM .
- The exact mechanism of action remains under investigation but may involve modulation of key signaling pathways related to cell proliferation and motility.
Case Studies
- Inhibition of Cancer Cell Lines : A thesis documented the effects of several derivatives on murine liver cell lines. Compounds derived from octahydroindole scaffolds demonstrated selective inhibition against tumorigenic cells while sparing healthy cells .
- Enzyme Activity Modulation : Another study reported that different structural modifications influenced the inhibitory effects on glycosidases. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly impacted enzyme binding affinity and activity modulation .
Data Table: Biological Activity Summary
| Enzyme/Activity | Concentration (mM) | Residual Activity (%) |
|---|---|---|
| β-glucosidase | 5 | 43 |
| 25 | 20 | |
| β-galactosidase | 5 | 25 |
| α-galactosidase | 5 | +155% activation |
| β-mannosidase | 5 | +148% activation |
Q & A
Q. What are the key synthetic steps for tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate?
The synthesis involves catalytic hydrogenation of (S)-dihydroindole-2-carboxylic acid derivatives followed by esterification. For example, (S)-dihydroindole-2-carboxylic acid is hydrogenated under 6.0 MPa H₂ with 5% Pd/C at 40°C for 10 hours to yield (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (75% yield). Subsequent esterification with tert-butanol under acidic conditions produces the target compound .
Q. How is the stereochemical configuration of this compound confirmed?
Chiral HPLC with a stationary phase and specific rotation comparisons are used. For instance, the absolute configuration of the major diastereomer is assigned by correlating its specific rotation with a reference sample of this compound. H NMR and X-ray crystallography may supplement this analysis .
Q. What analytical techniques are employed for characterization?
Q. What is the role of this compound in pharmaceutical synthesis?
It serves as a critical intermediate for perindopril, an angiotensin-converting enzyme (ACE) inhibitor. The tert-butyl ester protects the indole carboxyl group during subsequent coupling reactions with alanine derivatives .
Advanced Research Questions
Q. How can catalytic hydrogenation be optimized to improve yield and stereoselectivity?
Key parameters include:
Q. How are discrepancies in impurity profiles resolved during synthesis?
Impurities like Perindopril-Impurity A (unesterified carboxylate) or Impurity J (deaminated byproduct) are analyzed via:
- LC-MS/MS to identify structural deviations.
- Comparative chromatography against USP/EP reference standards . Adjusting reaction pH (<5.0) or using scavenger resins minimizes byproduct formation .
Q. What strategies mitigate racemization during esterification or coupling?
Q. How do reaction conditions influence diastereomer formation in related intermediates?
- Solvent polarity : Toluene favors (S,S)-diastereomers, while THF increases minor isomer formation.
- Catalyst design : Bifunctional organocatalysts (e.g., thiourea-based) enhance stereocontrol in Michael additions. Data from shows >90% diastereomeric excess (d.e.) using optimized toluene/B1 catalyst systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
